Ethyl 3-amino-3-oxopropanoate
Overview
Description
It is a white to off-white solid with a melting point of 47-50°C and a boiling point of 265.6°C at 760 mmHg . This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Ethyl 3-amino-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 3-amino-3-oxopropanoate is Malonamidase E2 , an enzyme found in Bradyrhizobium japonicum . This enzyme plays a crucial role in the metabolism of certain amino acids and derivatives.
Mode of Action
It is known that many similar compounds work by entering into competitive relationships with structurally similar metabolites, leading to a decrease in the activity of vital biochemical processes in the cell .
Pharmacokinetics
Information about its physical and chemical properties can provide some insights :
Result of Action
It is known that compounds with similar structures can cause irritation of the digestive tract, respiratory tract, skin, and eyes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by exposure to light, hence it should be stored in a dark place . Its efficacy could also be influenced by the pH of the environment, as this can affect the compound’s ionization state and consequently its ability to interact with its target.
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-3-oxopropanoate plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, including transaminases and dehydrogenases, which facilitate the transfer of amino groups and the oxidation-reduction reactions, respectively. These interactions are essential for the compound’s involvement in amino acid metabolism and energy production. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus inhibiting the enzyme’s function. Additionally, this compound can induce changes in gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. The compound interacts with enzymes such as transaminases and dehydrogenases, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound can be converted into intermediates that participate in the citric acid cycle, contributing to energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its effects on cellular function. For instance, this compound may be transported into mitochondria, where it can participate in metabolic processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy production and other metabolic processes. Additionally, its localization within the nucleus can affect gene expression and other nuclear functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-oxopropanoate can be synthesized through the condensation reaction of ethyl acetate and methyl acrylate in the presence of a base. The reaction involves the following steps:
- Ethyl acetate reacts with methyl acrylate in the presence of a base to form ethyl 3-oxopropanoate.
- The resulting product undergoes decarboxylation to yield ethyl 3-oxopropanoate.
- Finally, the compound is aminated in the presence of an aminating agent to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
- Ethyl malonate monoamide
- Ethyl carbamoylacetate
- Ethyl 3-oxopropanoate
Properties
IUPAC Name |
ethyl 3-amino-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPVEYCSVXYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285562 | |
Record name | Ethyl 3-amino-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-56-0 | |
Record name | 7597-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-amino-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-carbamoylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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